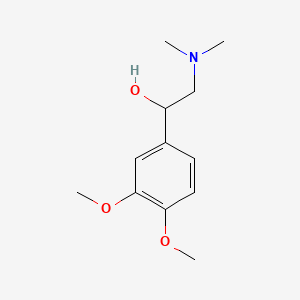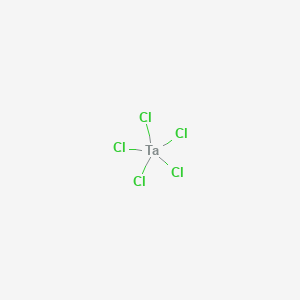
Tantalum pentachloride
Übersicht
Beschreibung
Tantalum pentachloride is an inorganic compound with the chemical formula TaCl₅. It appears as a white powder and is widely used as a starting material in tantalum chemistry. This compound is known for its reactivity and is commonly employed in various chemical processes and industrial applications .
Wissenschaftliche Forschungsanwendungen
Tantalum pentachloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including the polycyclotrimerizations of alkenediynes.
Material Science: This compound is employed in the preparation of tantalum nitride films through plasma-enhanced atomic layer deposition.
Complex Formation: It serves as a starting material for the synthesis of mixed chloro-aryloxide compounds and new edge-bridged octahedral cluster compounds.
Safety and Hazards
Tantalum pentachloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Wirkmechanismus
Target of Action:
Tantalum pentachloride primarily targets chemical reactions involving tantalum. Its role lies in serving as a precursor or starting material for various tantalum-based compounds. When it reacts with other substances, this compound undergoes hydrolysis, leading to the formation of tantalum oxychloride (TaOCl₃) and eventually tantalum pentoxide (Ta₂O₅) .
Action Environment:
Environmental factors play a crucial role in the stability and efficacy of this compound:
Remember, this compound’s journey from white powder to valuable compounds highlights its importance in materials science and industry! 🌐🔬 .
Biochemische Analyse
Biochemical Properties
Tantalum pentachloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to hydrolyze readily, forming tantalum(V) oxychloride and eventually tantalum pentoxide . These reactions are crucial in understanding its interactions with enzymes, proteins, and other biomolecules. This compound can act as a catalyst in certain biochemical reactions, influencing the activity of specific enzymes and proteins. The nature of these interactions often involves the formation of coordination complexes, which can alter the structure and function of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to hydrolyze in the presence of moisture, forming tantalum(V) oxychloride and tantalum pentoxide . These degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment.
Vorbereitungsmethoden
Tantalum pentachloride can be synthesized through several methods:
Direct Chlorination: This method involves reacting powdered metallic tantalum with chlorine gas at temperatures between 170 and 250 degrees Celsius.
Reaction with Thionyl Chloride: This compound can also be prepared by reacting tantalum pentoxide with thionyl chloride at 240 degrees Celsius.
Analyse Chemischer Reaktionen
Tantalum pentachloride undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form hydrous tantalum pentoxide and hydrochloric acid. [ 2 \text{TaCl}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 10 \text{HCl} ]
Reaction with Hydrofluoric Acid: This reaction yields tantalum pentafluoride and hydrochloric acid. [ \text{TaCl}_5 + 5 \text{HF} \rightarrow \text{TaF}_5 + 5 \text{HCl} ]
Formation of Adducts: This compound forms stable complexes with ethers and other Lewis bases.
Vergleich Mit ähnlichen Verbindungen
Tantalum pentachloride can be compared with other halides of tantalum and similar compounds:
Tantalum Pentafluoride (TaF₅): Similar to this compound, it is used in various chemical processes but differs in its reactivity and applications.
Tantalum Tribromide (TaBr₃): Another halide of tantalum, used in different contexts due to its unique properties.
Niobium Pentachloride (NbCl₅): This compound is similar in structure and reactivity to this compound but is used in different applications due to the differences in the properties of niobium and tantalum.
This compound stands out due to its specific reactivity and the unique applications it finds in catalysis, material science, and electronics.
Eigenschaften
IUPAC Name |
pentachlorotantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMLTQPLAGXMX-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ta](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TaCl5, Cl5Ta | |
| Record name | tantalum(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064780 | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |
| Record name | Tantalum pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7721-01-9 | |
| Record name | Tantalum pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum chloride (TaCl5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of tantalum pentachloride?
A1: The molecular formula of this compound is TaCl5, and its molecular weight is 358.21 g/mol.
Q2: What is the structure of this compound in the solid state?
A2: In the solid state, this compound exists as a dimer, (TaCl5)2, with two chlorine atoms bridging the two tantalum centers. [] Each tantalum atom adopts a distorted octahedral geometry. []
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Several spectroscopic techniques can be employed for the characterization of TaCl5. These include:
- Raman Spectroscopy: Provides information about the vibrational modes of molecules, helpful in identifying TaCl5 and studying its behavior in different chemical environments. []
- 35Cl Nuclear Quadrupole Resonance (NQR): Offers insights into the electronic environment around the chlorine atoms in TaCl5, aiding in understanding its bonding characteristics. []
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination of ligands to the tantalum center. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Helpful in characterizing TaCl5 complexes with organic ligands, providing information about the structure and bonding in these complexes. [, , ]
Q4: Is this compound stable in air?
A5: TaCl5 is highly moisture-sensitive and readily hydrolyzes in air to form tantalum oxide and hydrogen chloride. [, ] It should be handled under an inert atmosphere using standard Schlenk techniques or a glovebox.
Q5: What happens when this compound is heated?
A6: Upon heating, this compound sublimes but can also undergo thermal decomposition. [] The decomposition products depend on the conditions but may include tantalum nitride (TaN) or tantalum oxychloride (TaOCl3). [, ]
Q6: Can this compound act as a catalyst?
A7: Yes, TaCl5 can function as a Lewis acid catalyst in various organic reactions. [, ]
Q7: What type of reactions can be catalyzed by this compound?
A7: TaCl5 can catalyze a range of reactions, including:
- Acylation Reactions: TaCl5 can act as an efficient catalyst for the acylation of alcohols, phenols, and amines. []
- Polymerization Reactions: It can initiate the polymerization of alkynes, yielding polymers with varying configurations. [, ]
Q8: How does this compound promote these reactions?
A8: TaCl5 acts as a Lewis acid, accepting electron pairs from reactants, thereby activating them towards further reactions.
Q9: How is this compound used in the synthesis of tantalum nitride (TaN) thin films?
A10: TaCl5 serves as a precursor in chemical vapor deposition (CVD) processes for the production of TaN thin films. [, , , ] It reacts with nitrogen-containing precursors like ammonia or hexamethyldisilazane at elevated temperatures, leading to the deposition of TaN films. [, ]
Q10: What are the advantages of using this compound in TaN thin film synthesis?
A10: TaCl5 offers several advantages as a precursor for TaN:
- High Volatility: Allows for efficient transport in the gas phase during CVD. []
- Clean Decomposition: Decomposes cleanly at relatively low temperatures, yielding high-purity TaN films. []
Q11: Are there alternative methods for synthesizing tantalum nitride using this compound?
A11: Yes, alternative methods for TaN synthesis using TaCl5 include:
- Plasma Enhanced Chemical Vapor Deposition (PECVD): Utilizes plasma to enhance the reactivity of TaCl5, allowing for deposition at lower temperatures. []
- Atomic Layer Deposition (ALD): Enables the deposition of highly conformal and uniform TaN films with precise thickness control. []
Q12: How does this compound react with primary amines?
A13: TaCl5 reacts with primary amines to give imido complexes. [, ] The structure of the resulting complex depends on the steric bulk of the amine used. [, ]
Q13: What types of complexes can this compound form?
A13: TaCl5 can form a diverse range of complexes, including:
- Imido Complexes: Containing a Ta=N double bond, often formed by reactions with primary amines. [, ]
- Amido Complexes: Containing a Ta-N single bond, typically formed by reactions with secondary amines. []
- Phosphine Oxide Complexes: Formed by coordination of phosphine oxide ligands to the tantalum center. []
- Alkyne Complexes: Formed by coordination of alkynes to the tantalum center, exhibiting interesting bonding characteristics. []
- Halo Complexes: Formed by reaction with alkali metal halides, resulting in anionic complexes like TaCl6-. [, , ]
Q14: How do the ligands influence the properties of the resulting tantalum complexes?
A14: Ligands play a crucial role in dictating the properties of tantalum complexes by:
- Influencing the coordination geometry around the tantalum center. [, ]
- Modulating the reactivity of the complex. []
- Dictating the solubility and stability of the complex in different solvents. []
Q15: What safety precautions should be taken when handling this compound?
A15: TaCl5 requires careful handling due to its reactivity:
Q16: What is the environmental impact of this compound?
A16: While specific studies on the environmental impact of TaCl5 might be limited, it's crucial to consider:
- Tantalum Mining: The extraction of tantalum ore, the primary source of tantalum, can have significant environmental consequences. []
Q17: Are there any efforts to develop sustainable practices for this compound production and use?
A17: Research into more sustainable practices for tantalum compounds is ongoing and includes:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




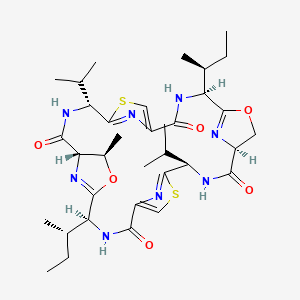
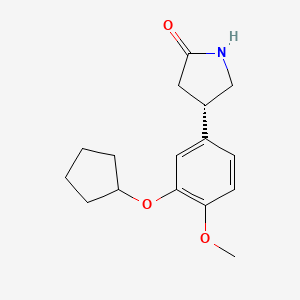
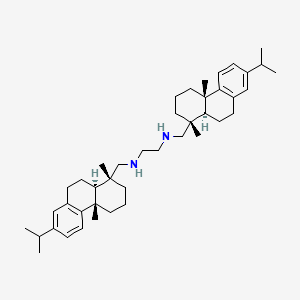
![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)
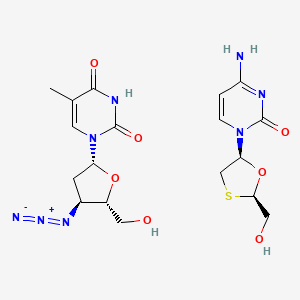
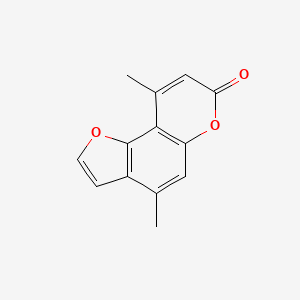
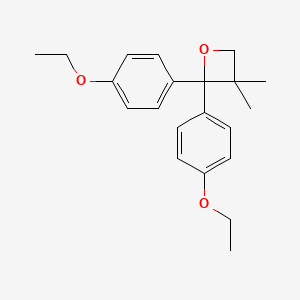

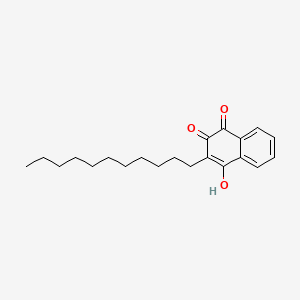
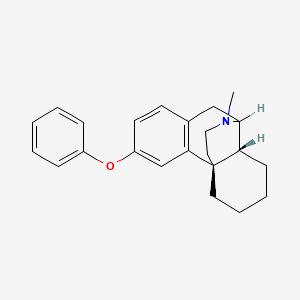
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
